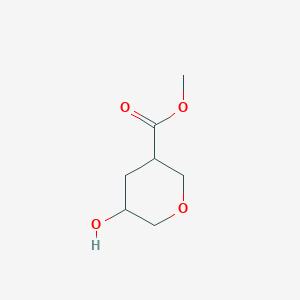

Methyl 5-hydroxyoxane-3-carboxylate

Description

Methyl 5-hydroxyoxane-3-carboxylate is a methyl ester derivative of a hydroxy-substituted oxane (tetrahydropyran) ring. Its structure features a hydroxyl group at position 5 and a carboxylate ester at position 3 of the six-membered oxane ring. This compound is recognized for its high purity (≥95%) and versatility in pharmaceutical synthesis, agrochemical development, and material science applications . Its Harmonized System (HS) code, 2932990090, facilitates international trade, underscoring its industrial relevance .

Propriétés

IUPAC Name |

methyl 5-hydroxyoxane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDGYINOOUKBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(COC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxyoxane-3-carboxylate typically involves the hydroxylation of oxane derivatives followed by esterification. One common method involves the use of a hydroxylating agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group at the desired position. The reaction is usually carried out under acidic or basic conditions to facilitate the hydroxylation process.

Industrial Production Methods

In an industrial setting, the production of Methyl 5-hydroxyoxane-3-carboxylate may involve the catalytic hydrogenation of oxane derivatives followed by esterification. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to achieve high yields and selectivity. The esterification step typically involves the reaction of the hydroxylated oxane with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-hydroxyoxane-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Substitution: Thionyl chloride (SOCl2) in dichloromethane or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).

Major Products Formed

Oxidation: Formation of 5-oxooxane-3-carboxylate.

Reduction: Formation of 5-hydroxyoxane-3-methanol.

Substitution: Formation of 5-chlorooxane-3-carboxylate or 5-bromooxane-3-carboxylate.

Applications De Recherche Scientifique

Chemical Applications

1. Synthesis Intermediate

MHOC serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form ketones or aldehydes and reduced to yield alcohols, making it versatile for synthetic chemists.

2. Fine Chemicals Production

The compound is utilized in the production of fine chemicals and pharmaceuticals. Its unique structure allows for the development of various derivatives that can exhibit different biological activities or enhance the properties of final products.

Biological Applications

1. Potential Therapeutic Properties

Research has indicated that MHOC may possess therapeutic properties, making it a candidate for drug development. Its interactions with biomolecules suggest potential applications in treating various diseases, including inflammation and metabolic disorders .

2. Drug Development

MHOC has been investigated as a building block for creating new drugs, particularly those targeting specific biological pathways. For example, its derivatives have shown promise as histamine-3 receptor inverse agonists, which could be beneficial in obesity treatment .

Case Study 1: Antiinflammatory Agents

A study explored the methylation of related compounds to develop potential anti-inflammatory agents. The structural modifications involving MHOC led to enhanced efficacy in inhibiting inflammatory pathways, demonstrating its utility in medicinal chemistry .

Case Study 2: c-Myc Inhibition

Another significant application involves the use of MHOC derivatives as inhibitors of c-Myc–Max dimerization. A specific derivative demonstrated an IC50 value of 34.8 μM against c-Myc–Max heterodimers, indicating its potential role in cancer therapeutics by disrupting critical protein-protein interactions .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Synthesis Intermediate | Used to synthesize complex organic molecules through oxidation/reduction reactions |

| Fine Chemicals Production | Involved in producing pharmaceuticals and fine chemicals |

| Therapeutic Properties | Potential anti-inflammatory and analgesic effects |

| Drug Development | Building block for histamine-3 receptor inverse agonists |

| Cancer Research | Inhibitor of c-Myc–Max dimerization with significant IC50 values |

Mécanisme D'action

The mechanism of action of Methyl 5-hydroxyoxane-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity. The molecular targets and pathways involved vary depending on the specific context and application.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Ester Family

Methyl 5-oxomorpholine-3-carboxylate

- Structure : Contains a morpholine ring (oxygen and nitrogen atoms) instead of an oxane ring, with an ester group at position 3.

- Synthesis: Prepared via reactions involving SOCl₂ and methanol, followed by LiOH hydrolysis, indicating higher reactivity due to the amide-like nitrogen in morpholine .

- Applications : Primarily used in diversity-oriented synthesis for acyl chloride derivatives, contrasting with the pharmaceutical focus of Methyl 5-hydroxyoxane-3-carboxylate .

rac-Methyl (3R,5S)-5-hydroxyoxane-3-carboxylate

- Structure : Stereoisomer of Methyl 5-hydroxyoxane-3-carboxylate, with hydroxyl and carboxylate groups at positions 5 and 3, respectively.

- Applications : Used as a chiral building block in drug discovery, highlighting the importance of stereochemistry in biological activity. Priced at €1,410/50mg, reflecting its high value in R&D .

5-Methyloxazole-4-carboxylic Acid

- Structure : Features an oxazole ring (five-membered, with oxygen and nitrogen) and a carboxylic acid group.

- Properties : The aromatic oxazole ring enhances rigidity and thermal stability compared to oxane derivatives, making it suitable for materials science. Priced at JPY43,000/5g, indicating niche use .

Functional Group Comparison

Methyl (3-hydroxyphenyl)-carbamate

- Structure : Aromatic carbamate with a hydroxyl group on the phenyl ring.

- Hazards : Classified for acute oral toxicity (Category 4) and skin irritation, contrasting with the high-purity oxane derivative, which implies safer handling .

Methyl 3-aminocyclopentanecarboxylate

- Structure: Cyclopentane ring with amino and ester groups.

- Hazards: Causes respiratory irritation (H335) and skin corrosion, emphasizing the role of functional groups (e.g., amino vs. hydroxyl) in toxicity profiles .

Physical and Chemical Properties

- Volatility : Methyl 5-hydroxyoxane-3-carboxylate likely exhibits lower volatility compared to smaller esters like methyl salicylate (a VOC in ) due to its larger oxane ring .

- Solubility: The hydroxyl group enhances water solubility relative to non-polar analogues like methyl esters of labdane diterpenes (e.g., sandaracopimaric acid methyl ester in ).

Activité Biologique

Methyl 5-hydroxyoxane-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and findings from relevant studies.

Methyl 5-hydroxyoxane-3-carboxylate can be synthesized through various organic reactions involving carboxylic acids and alcohols. The synthesis typically involves refluxing the appropriate precursors in the presence of an acid catalyst to yield the desired ester product. The compound is characterized by its molecular formula and exhibits specific spectral properties that can be analyzed using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of methyl 5-hydroxyoxane-3-carboxylate against various pathogens. Notably, it has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 1: Antimicrobial Activity of Methyl 5-Hydroxyoxane-3-Carboxylate

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Micrococcus luteus | 0.21 µM |

| Candida albicans | 0.83 µM |

| Escherichia coli | 0.21 µM |

| Pseudomonas aeruginosa | 0.21 µM |

These results indicate that methyl 5-hydroxyoxane-3-carboxylate possesses potent antimicrobial properties, particularly against clinically relevant strains such as Pseudomonas aeruginosa and Escherichia coli .

Anticancer Activity

In addition to its antimicrobial effects, methyl 5-hydroxyoxane-3-carboxylate has been investigated for its anticancer potential. Studies have demonstrated that it can induce cytotoxicity in various cancer cell lines, including HeLa and K562 cells.

Table 2: Cytotoxicity of Methyl 5-Hydroxyoxane-3-Carboxylate on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| K562 | 12 |

| SW-480 | 18 |

| MCF-7 | 20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that methyl 5-hydroxyoxane-3-carboxylate has a moderate to strong effect on these cancer cells .

The biological activity of methyl 5-hydroxyoxane-3-carboxylate is believed to involve several mechanisms, including:

- Inhibition of DNA Gyrase : Molecular docking studies suggest that the compound interacts with DNA gyrase, an essential enzyme for bacterial DNA replication. It forms hydrogen bonds with key amino acids in the active site, leading to inhibition of bacterial growth .

- Induction of Apoptosis : In cancer cells, methyl 5-hydroxyoxane-3-carboxylate may trigger apoptotic pathways, leading to cell death. This is evidenced by changes in cell cycle progression and upregulation of pro-apoptotic markers .

Case Studies

Several case studies have highlighted the efficacy of methyl 5-hydroxyoxane-3-carboxylate in laboratory settings:

- Study on Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that the compound exhibited a significant zone of inhibition compared to control groups, particularly against Micrococcus luteus .

- Cytotoxicity in Cancer Cells : Research involving HeLa and K562 cell lines showed that treatment with methyl 5-hydroxyoxane-3-carboxylate resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.